1-Azulenecarboxamide, N-methyl-
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (CDCl₃, 300 MHz) :
- Azulene protons : Resonances between δ 6.8–8.2 ppm , characteristic of aromatic protons in azulene derivatives. Protons near the electron-withdrawing carboxamide group (e.g., position 2) deshield to δ 7.5–8.2 ppm .
- N-methyl group : A singlet at δ 2.98 ppm (3H, –NHCH₃) .
- Amide proton : Absent due to N-methyl substitution.
¹³C NMR (CDCl₃, 75 MHz) :
Infrared (IR) Absorption Profiles
Key IR bands (KBr, cm⁻¹):
- C=O stretch : Strong absorption at 1650–1680 cm⁻¹ , indicative of the amide carbonyl .
- C–N stretch : Medium intensity band at 1250–1300 cm⁻¹ .
- Aromatic C–H bends : Peaks at 750–900 cm⁻¹ , consistent with azulene’s bicyclic structure .
The absence of N–H stretches (typically 3300 cm⁻¹) confirms N-methyl substitution.
Mass Spectrometric Fragmentation Patterns
EI-MS (70 eV) :
Comparative Analysis with Azulene Core Derivatives
| Property | 1-Azulenecarboxamide, N-methyl- | Azulene | Azulene-1-carboxylic acid |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₁NO | C₁₀H₈ | C₁₁H₈O₂ |
| Polarity | Moderate (amide group) | Nonpolar | High (carboxylic acid) |
| UV-Vis λₘₐₓ (nm) | 340–360 (bathochromic shift) | 280–300 | 320–340 |
| Solubility | Soluble in DMSO, CHCl₃ | Insoluble | Soluble in polar solvents |
Electronic Effects :
- The methylcarboxamide group withdraws electron density via resonance, reducing azulene’s natural dipole moment (4.4 D) .
- Compared to azulene-1-carboxylic acid, the amide derivative exhibits lower acidity (pKa ~15 vs. ~4.5) due to reduced electron withdrawal .
Reactivity :
- The amide group directs electrophilic substitution to position 3 or 5 of azulene, contrasting with azulene’s inherent preference for position 1 .
Properties
CAS No. |
198963-29-0 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.226 |
IUPAC Name |
N-methylazulene-1-carboxamide |
InChI |
InChI=1S/C12H11NO/c1-13-12(14)11-8-7-9-5-3-2-4-6-10(9)11/h2-8H,1H3,(H,13,14) |
InChI Key |
DVSCVHHNIKUUFC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C2C=CC=CC=C2C=C1 |
Synonyms |
1-Azulenecarboxamide, N-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Differences: The carboxamide group in 1-Azulenecarboxamide, N-methyl- is less electrophilic than the aldehyde group in the compared compounds. This reduces reactivity toward nucleophilic attacks, making the carboxamide more stable under basic or aqueous conditions . The N-methyl group further stabilizes the amide bond against hydrolysis, a common degradation pathway for non-methylated amides.
Substituent Effects: The aldehyde derivatives feature 4-methyl and 7-isopropenyl substituents, which may enhance π-conjugation and alter absorption spectra. The isopropenyl group in the aldehyde derivatives introduces steric hindrance, which could impede intermolecular stacking—a property critical for solid-state applications.
Hypothetical Physicochemical Properties :
- Solubility : The carboxamide’s polar amide group likely increases solubility in polar solvents (e.g., DMSO, water) compared to the aldehyde derivatives, which are more lipophilic.
- Stability : The N-methyl amide is expected to exhibit greater thermal and hydrolytic stability than aldehydes, which are prone to oxidation and dimerization.
Research Findings and Limitations
- Synthetic Challenges: The synthesis of 1-Azulenecarboxamide, N-methyl- may require selective methylation of the amide nitrogen, a step that could involve reagents like methyl iodide under controlled conditions. No published protocols for this compound were identified in the evidence.
- Biological Relevance : Azulene carboxamides are explored for antimicrobial and anti-inflammatory applications, but the N-methyl variant’s efficacy remains unverified .
- Data Gaps : Experimental data (e.g., melting point, NMR spectra) for 1-Azulenecarboxamide, N-methyl- are absent in the provided evidence, necessitating extrapolation from analogs.
Q & A
Basic Research Questions
Q. How can NMR spectroscopy be optimized to characterize the N-methyl group in 1-Azulenecarboxamide derivatives, considering solvent-induced chemical shifts?
- Methodological Answer : To minimize spectral overlap and enhance resolution, use aromatic deutero solvents (e.g., pyridine or benzene) to induce larger solvent shifts (~0.03–0.85 ppm) compared to nonaromatic solvents (<0.20 ppm) . Internal standards like tetramethylsilane (TMS) are critical for calibration. For structural elucidation, compare observed N-methyl chemical shifts (1.88–4.10 ppm range) against databases such as Ma and Warnhoff’s compilations. Mixed solvents (e.g., chloroform-pyridine) can resolve overlapping peaks by leveraging collision-complex formation between solute and solvent .
Q. What methodologies are effective for synthesizing N-methyl carboxamide derivatives, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of carboxamide precursors using methylating agents (e.g., methyl iodide) under basic conditions. Post-synthesis, validate purity via GC-MS (quantification limit ~0.1 mg/L) or HPLC with fluorescence derivatization . For azulene derivatives, monitor reaction progress using thin-layer chromatography (TLC) with UV-active functional groups, and confirm structural integrity via -NMR (focusing on N-methyl singlet at 2.16–3.33 ppm in CDCl) .
Q. How do solvent-solute interactions influence the NMR chemical shifts of N-methyl groups in azulene derivatives?
- Methodological Answer : Solvent shifts arise from anisotropic shielding effects in aromatic solvents (e.g., benzene induces ring-current deshielding) and hydrogen bonding in polar solvents like DMSO. To isolate solvent effects, record spectra in incremental deutero solvent mixtures (e.g., chloroform-DMSO) and analyze trends. For azulene systems, prioritize solvents that minimize π-π stacking interference while maximizing N-methyl signal separation .
Advanced Research Questions
Q. What computational approaches predict the reactivity of N-methyl groups in azulene carboxamides during cycloaddition or electrophilic substitution?
- Methodological Answer : Apply Molecular Electron Density Theory (MEDT) to analyze electronic properties (e.g., electrophilicity index, Fukui functions) using quantum-chemical software (Gaussian, ORCA). Electron Localization Function (ELF) and Natural Population Analysis (NPA) reveal charge distribution, while Molecular Electrostatic Potential (MEP) maps predict reactive sites. For example, N-methyl azomethine ylides show regioselectivity in [3+2] cycloadditions, guided by frontier orbital interactions .
Q. How can electrochemical studies combined with quantum calculations elucidate redox behavior in N-methyl azulene derivatives?
- Methodological Answer : Use cyclic voltammetry (CV) to measure oxidation potentials (E) and correlate with HOMO energies from DFT calculations. For N-methyl piperidone analogs, E values (e.g., -5.3 to -5.8 eV for unsubstituted derivatives) align with experimental E trends. This approach identifies electron-rich N-methyl groups prone to oxidation, informing stability assessments in drug design .
Q. What strategies resolve contradictions in solvent shift data when interpreting NMR spectra of N-methyl carboxamides?
- Methodological Answer : Cross-validate solvent shifts using multiple deutero mixtures (e.g., chloroform-benzene vs. chloroform-DMSO) to distinguish solvent-specific effects from structural anomalies. For azulene derivatives, discrepancies may arise from conformational flexibility or intermolecular interactions. Use variable-temperature NMR to probe dynamic effects and Density Functional Theory (DFT) to model solvent-solute complexes .
Q. How can isotopic () analysis track the biosynthetic origin of N-methyl groups in azulene alkaloids?
- Methodological Answer : Employ NMR or isotope-ratio mass spectrometry (IRMS) to measure position-specific depletion in N-methyl groups. Compare with AdoMet-derived methylation patterns (e.g., caffeine’s N-methyl δ ≈ -30‰). For azulene systems, this identifies enzymatic vs. non-enzymatic methylation pathways, critical for metabolic engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
